BenchChemオンラインストアへようこそ!

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Osteoclast inhibition Cathepsin K suppression Bone resorption

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic pyridazinone derivative featuring a 4-chlorophenyl substituent at the 3-position and an N-(4-phenylbutan-2-yl)acetamide side chain. Pyridazinone scaffolds are recognized in medicinal chemistry for their ability to engage diverse biological targets, including cannabinoid receptors and phosphodiesterases.

Molecular Formula C22H22ClN3O2
Molecular Weight 395.9 g/mol
Cat. No. B4507918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Molecular FormulaC22H22ClN3O2
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H22ClN3O2/c1-16(7-8-17-5-3-2-4-6-17)24-21(27)15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,27)
InChIKeyXPWKXYWVZHVBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide: Pyridazinone-Based Acetamide for Specialized Research and Procurement


2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic pyridazinone derivative featuring a 4-chlorophenyl substituent at the 3-position and an N-(4-phenylbutan-2-yl)acetamide side chain . Pyridazinone scaffolds are recognized in medicinal chemistry for their ability to engage diverse biological targets, including cannabinoid receptors and phosphodiesterases [1]. This specific compound belongs to a family of 6-oxopyridazin-1(6H)-yl acetamides that have been explored in patent literature for applications ranging from osteoclast modulation to anti-inflammatory intervention, though public pharmacological data for the exact molecule remain limited [2].

Why Interchanging 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide with In-Class Analogs Risks Experimental Failure


The pyridazinone acetamide class exhibits steep structure-activity relationships where minor substituent alterations cause dramatic shifts in target engagement. For instance, relocating the chlorine atom from the 4- to the 2-position on the phenyl ring, or replacing the 4-chlorophenyl with a 2-fluoro-4-methoxyphenyl group, can invert functional activity at cannabinoid receptors or fundamentally alter selectivity profiles against phosphodiesterase isoforms [1]. The N-(4-phenylbutan-2-yl) side chain introduces a specific stereochemical and lipophilic signature that is not replicated by simpler N-phenyl or N-benzyl acetamide analogs, making generic substitution scientifically unsound without matched comparative data .

Quantitative Differentiation Evidence for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide Relative to Closest Analogs


4-Chloro vs. 2-Fluoro-4-Methoxy Substituent: Impact on Osteoclast Differentiation Inhibition

A direct structural analog, 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide, has been reported to inhibit osteoclast differentiation and suppress cathepsin K expression, a critical protease in bone resorption . The target compound, bearing a 4-chlorophenyl substituent instead of 2-fluoro-4-methoxyphenyl, introduces distinct electronic (sigma-p = 0.23 vs. sigma-m = 0.34 for Cl; sigma-p = -0.27 for OMe) and lipophilic (pi = 0.71 for Cl vs. 0.17 for F) parameters that are predicted to alter target binding kinetics and cellular permeability, though direct comparative pharmacological data have not been published [1].

Osteoclast inhibition Cathepsin K suppression Bone resorption

Chlorine Positional Isomerism: 4-Chlorophenyl vs. 2-Chlorophenyl Binding Topography

In the pyridazinone-4-carboxamide series, the position of chlorine substitution on the pendant phenyl ring critically influences CB2 receptor affinity and functional activity. Compound 22 (6-(4-chloro-3-methylphenyl) derivative) exhibited a Ki of 1.6 nM at CB2, whereas regioisomeric variations altered both affinity and efficacy [1]. For the 6-oxopyridazin-1(6H)-yl acetamide subclass, the 2-chlorophenyl isomer [2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide] has been cataloged but lacks published comparative pharmacology against the 4-chlorophenyl target compound .

CB2 receptor Cannabinoid inverse agonism Structure-activity relationship

Predicted Physicochemical Differentiation: logP, Solubility, and Permeability Parameters

The ZINC20 database reports a calculated logP of 2.764 for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide [1]. By comparison, the 2-fluoro-4-methoxyphenyl analog has a predicted logP of approximately 2.3 (based on ChemDraw estimates), while simpler N-phenyl acetamide derivatives in this class range from logP 1.8 to 2.2. This ~0.5 log unit increase in lipophilicity for the 4-chlorophenyl compound suggests enhanced membrane permeability but potentially reduced aqueous solubility, which may influence in vitro assay conditions and formulation requirements [2].

ADMET prediction Lipophilicity Drug-likeness

Research and Industrial Application Scenarios for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide


Cannabinoid Receptor Probe Development and SAR Expansion

Given the established role of pyridazinone scaffolds in CB2 receptor modulation [1], this compound serves as a critical SAR probe to explore how 4-chlorophenyl substitution and the extended phenylbutan-2-yl acetamide side chain influence CB2 binding affinity and functional selectivity relative to the 4-chloro-3-methylphenyl carboxamide series. Researchers investigating CB2 inverse agonism for inflammatory or neuropathic pain indications can use this compound to map the topological requirements of the receptor's orthosteric site, particularly the tolerance for para-substituted chlorophenyl groups versus ortho-substituted or disubstituted analogs.

Osteoclast Biology and Bone Resorption Studies

The closely related 2-fluoro-4-methoxyphenyl analog has demonstrated osteoclast differentiation inhibition and cathepsin K suppression activity . This 4-chlorophenyl variant provides a matched-pair comparator to isolate the electronic and lipophilic contributions of the chloro substituent to anti-resorptive activity. Bone biology laboratories studying osteoclastogenesis or osteoblast-osteoclast coupling mechanisms can employ this compound in TRAP staining assays, pit formation assays, and cathepsin K enzymatic activity measurements to determine whether chlorophenyl substitution enhances or attenuates the biological effects observed with the fluoro-methoxy analog.

Phosphodiesterase Isoform Selectivity Profiling

Pyridazinones are a recognized pharmacophore for phosphodiesterase (PDE) inhibition, with certain derivatives showing selectivity for PDE4 over PDE3 [1]. The 6-oxopyridazin-1(6H)-yl acetamide core, combined with a 4-chlorophenyl group, may exhibit distinct PDE isoform selectivity profiles compared to pyridazin-3(2H)-one derivatives or triazolopyridazine analogs. Screening this compound against a PDE isoform panel (PDE1–PDE11) using fluorescence polarization or scintillation proximity assays can reveal whether the specific substitution pattern confers a selectivity advantage for therapeutic targets in respiratory or CNS disorders.

ADMET Parameter Benchmarking and Lead Optimization

The predicted logP of 2.764 and molecular weight of 395.89 g/mol place this compound in a favorable drug-like space, but experimental solubility, permeability (PAMPA or Caco-2), and microsomal stability data are absent [2]. Contract research organizations and medicinal chemistry groups can use this compound as a reference standard in ADMET panels to calibrate assay conditions for pyridazinone-based libraries. Comparative metabolic stability studies using human, rat, and mouse liver microsomes can establish whether the 4-chlorophenyl group confers greater oxidative stability than the 2-fluoro-4-methoxyphenyl or unsubstituted phenyl variants.

Quote Request

Request a Quote for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.